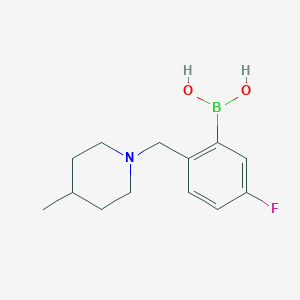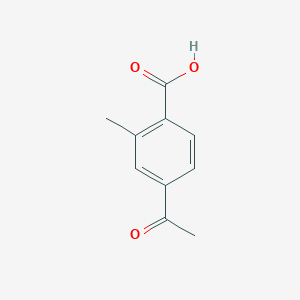![molecular formula C14H13IO2 B1395738 2-[(4-Méthoxyphényl)méthoxy]iodobenzène CAS No. 637301-05-4](/img/structure/B1395738.png)
2-[(4-Méthoxyphényl)méthoxy]iodobenzène
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methoxy]iodobenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a methoxyphenyl group
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methoxy]iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Potential applications include the development of new therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: It is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for use in electronic materials and coatings.
Mécanisme D'action
Mode of Action
These compounds might undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets. For example, it might be involved in the synthesis of benzene derivatives through electrophilic aromatic substitution .
Analyse Biochimique
Biochemical Properties
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in aromatic substitution reactions. The iodine atom on the benzene ring can participate in electrophilic aromatic substitution, where it can be replaced by other nucleophiles. This compound can interact with enzymes such as cytochrome P450, which is known for its role in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of transient intermediates that facilitate the substitution process .
Cellular Effects
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound may affect the function of cells by altering the activity of signaling molecules and transcription factors. For instance, it can modulate the activity of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in cell growth and apoptosis . Additionally, the compound’s impact on cellular metabolism can be observed through changes in the levels of metabolic intermediates and energy production.
Molecular Mechanism
At the molecular level, 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene exerts its effects through binding interactions with specific biomolecules. The iodine atom can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions often involve the formation of stable complexes that alter the conformation and activity of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the degradation of the compound can lead to the formation of by-products that may have different biological activities. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene is involved in metabolic pathways that include its biotransformation by enzymes such as cytochrome P450. The compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate excretion. The interactions with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The activity and function of the compound can be influenced by its localization, as it may interact with different sets of biomolecules in various subcellular environments. For example, nuclear localization can enhance its ability to modulate gene expression by interacting with transcription factors .
Méthodes De Préparation
The synthesis of 2-[(4-Methoxyphenyl)methoxy]iodobenzene can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for cost and efficiency. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
2-[(4-Methoxyphenyl)methoxy]iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted benzene derivative.
Comparaison Avec Des Composés Similaires
2-[(4-Methoxyphenyl)methoxy]iodobenzene can be compared with other similar compounds, such as:
1-Iodo-4-methoxybenzene: This compound has a similar structure but lacks the additional methoxyphenyl group. It is less complex and may have different reactivity and applications.
1-Iodo-2-methoxybenzene: Another similar compound with a methoxy group directly attached to the benzene ring. It also exhibits different chemical properties and uses.
4-Iodoanisole: This compound has an iodine atom and a methoxy group attached to the benzene ring in the para position.
The uniqueness of 2-[(4-Methoxyphenyl)methoxy]iodobenzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
1-iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTAVACCUJLZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716843 | |
| Record name | 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637301-05-4 | |
| Record name | 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)








![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)

